molecular formula C22H24N2O2S B3226141 4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide CAS No. 1251686-05-1

4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide

Cat. No. B3226141
CAS RN: 1251686-05-1
M. Wt: 380.5
InChI Key: IFPQXDITGNMURC-UHFFFAOYSA-N
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Description

4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide, also known as MTT-PPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT-PPB is a benzamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.

Mechanism of Action

Mode of Action

Similar compounds have shown to inhibit the tgf-β-inducedSmad2/3 phosphorylation at a cellular level . This suggests that the compound might interact with its target receptor, inhibiting its activity and thus preventing the downstream signaling cascade.

Biochemical Pathways

The inhibition of TGF-β-induced Smad2/3 phosphorylation suggests that the compound affects the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions.

Pharmacokinetics

The solubility of similar compounds has been improved by introducing a methoxy group to the benzothiazole ring . This could potentially enhance the bioavailability of the compound.

Result of Action

The inhibition of TGF-β-induced Smad2/3 phosphorylation by similar compounds can lead to a decrease in cell proliferation and an increase in cell differentiation . This could potentially be used for the treatment of diseases characterized by excessive cell proliferation, such as cancer.

Action Environment

The solubility and therefore the bioavailability and efficacy of similar compounds have been improved by modifying the chemical structure .

Advantages and Limitations for Lab Experiments

The advantages of using 4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide in lab experiments include its specificity and potency. This compound has been shown to be highly specific in targeting specific proteins and enzymes, which can lead to more accurate and reliable results in lab experiments. However, the limitations of using this compound in lab experiments include its complex synthesis process and high cost.

Future Directions

There are several future directions for the research and development of 4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide. One potential direction is the further study of its potential use in cancer treatment, particularly in combination with other drugs. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields.

Scientific Research Applications

4-((4-methylthiazol-2-yl)methoxy)-N-(4-phenylbutan-2-yl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. This compound has also been studied for its potential use in drug discovery, as it has been shown to be effective in targeting specific proteins and enzymes.

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16(8-9-18-6-4-3-5-7-18)24-22(25)19-10-12-20(13-11-19)26-14-21-23-17(2)15-27-21/h3-7,10-13,15-16H,8-9,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQXDITGNMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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